2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide
Overview
Description
2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClNO4 and its molecular weight is 385.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.1080858 g/mol and the complexity rating of the compound is 609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of chromene derivatives, closely related to the queried compound, have been a focus of research due to their wide range of biological activities. For instance, Asheri, Habibi‐Khorassani, and Shahraki (2016) studied the synthesis and characterization of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate. This study provided insights into the kinetics and thermodynamics of chromene derivatives, which are essential for understanding the properties and potential applications of such compounds in various fields, including pharmaceuticals (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Biological Activities
Compounds related to the queried chemical have been investigated for their biological activities. For example, Almutairi et al. (2020) explored the antiestrogenic activity of certain 2-(2-oxo-2H-chromen-4-yl)-N-substituted acetamides. This study highlights the potential therapeutic uses of chromene derivatives in the treatment of conditions such as breast cancer (Almutairi et al., 2020).
Antimicrobial and Anticancer Potential
Chromene derivatives have been studied for their antimicrobial and anticancer properties. Patel, Mali, and Patel (2010) conducted research on acridine derivatives derived from chromenes, showcasing their significant antimicrobial and anticancer activities. This suggests that chromene derivatives could be potential leads for new antimicrobial and anticancer drugs (Patel, Mali, & Patel, 2010).
Antioxidant Activity
The antioxidant potential of coumarin derivatives, which are structurally similar to the queried compound, has been investigated. Kadhum, Al-Amiery, Musa, and Mohamad (2011) studied the antioxidant activity of new coumarin derivatives, providing a basis for the use of such compounds in antioxidant therapies (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Chemical Shift Assignment and Molecular Modeling
Advanced techniques such as NMR and molecular modeling have been applied to chromene derivatives to understand their structural properties. Santana et al. (2020) conducted complete chemical shift assignment and molecular modeling studies of two chromene derivatives, providing valuable insights into their molecular structure and potential applications in drug design (Santana et al., 2020).
Properties
IUPAC Name |
2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxy-N-(2,6-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4/c1-11-6-5-7-12(2)20(11)23-19(24)10-26-18-9-17-15(8-16(18)22)13(3)14(4)21(25)27-17/h5-9H,10H2,1-4H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMJUOYKRAIOEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=C(C=C3C(=C(C(=O)OC3=C2)C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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